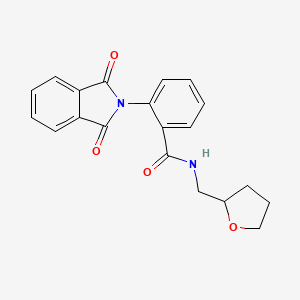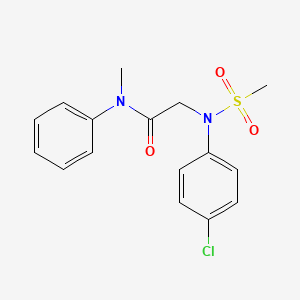![molecular formula C15H24N2O4S B4448632 N-butyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide](/img/structure/B4448632.png)
N-butyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide
Overview
Description
N-butyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide: is an organic compound with a complex structure that includes a butyl group, a dimethylsulfamoyl group, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-methylphenol with dimethylsulfamoyl chloride to form 4-(dimethylsulfamoyl)-2-methylphenol. This intermediate is then reacted with butyl bromoacetate in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: N-butyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-butyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in studying biological pathways and mechanisms.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of N-butyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with proteins, affecting their structure and function. The phenoxy group can interact with hydrophobic pockets in enzymes, modulating their activity. These interactions can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
- N-butyl-2-[4-(methylsulfamoyl)-2-methylphenoxy]acetamide
- N-butyl-2-[4-(ethylsulfamoyl)-2-methylphenoxy]acetamide
- N-butyl-2-[4-(propylsulfamoyl)-2-methylphenoxy]acetamide
Comparison: Compared to its similar compounds, N-butyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide has unique properties due to the presence of the dimethylsulfamoyl group. This group enhances its ability to form hydrogen bonds and interact with proteins, making it more effective in certain applications. Additionally, the butyl group provides increased hydrophobicity, which can influence its solubility and interaction with biological membranes.
Properties
IUPAC Name |
N-butyl-2-[4-(dimethylsulfamoyl)-2-methylphenoxy]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4S/c1-5-6-9-16-15(18)11-21-14-8-7-13(10-12(14)2)22(19,20)17(3)4/h7-8,10H,5-6,9,11H2,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUDFTXLFPYXNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-thienylmethyl)amine hydrochloride](/img/structure/B4448559.png)

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[3-(1H-imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4448567.png)

![N-[4-(1-piperidinyl)benzyl]benzenesulfonamide](/img/structure/B4448589.png)
![N-[(5-{[1-(tert-butylamino)-1-oxopropan-2-yl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B4448591.png)
![4-({[2-(2-fluorophenyl)ethyl]amino}methyl)benzoic acid hydrochloride](/img/structure/B4448601.png)
![2-({5-[3-(acetylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B4448606.png)
![ethyl 3-({4-[(dipropylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B4448614.png)
![2-chloro-N-[4-(morpholin-4-yl)benzyl]benzamide](/img/structure/B4448627.png)
![2-methyl-1-(2-oxopropyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4448650.png)
![N-(4-ethoxybenzyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4448657.png)
![N-mesityl-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4448663.png)
